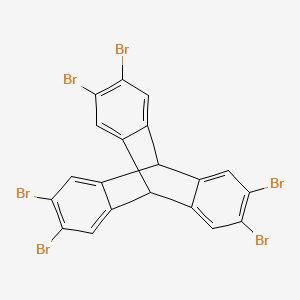
2,3,6,7,12,13-Hexabromotriptycene
Overview
Description
2,3,6,7,12,13-Hexabromotriptycene is an organic compound with a distinctive structure . It has a molecular weight of 727.71 and its IUPAC name is 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene . Due to its unique structure and the presence of bromine substituents, it might have potential applications in electronic materials .
Molecular Structure Analysis
The molecular formula of this compound is C20H8Br6 . Its InChI code is 1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 727.7 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Chemical Synthesis and Precursor Use
2,3,6,7,12,13-Hexabromotriptycene and its derivatives exhibit significant potential in chemical synthesis. For instance, Kohl et al. (2014) detailed the selective bromination of triptycene tristhiadiazole, yielding hexabromotriptycenes used as precursors for π-conjugated systems and polymers (Kohl et al., 2014). Similarly, Hilton et al. (2009) synthesized triphenylene-based triptycene with hexabromotriptycene, creating large intramolecular free volumes beneficial for various applications (Hilton et al., 2009).
Polymer Science
In the realm of polymer science, the use of hexabromotriptycene derivatives has been instrumental. Chen and Swager (2008) reported the synthesis of poly(2,6-triptycene) from dibromotriptycene, highlighting its high solubility and thermal stability, which are crucial for various industrial applications (Chen & Swager, 2008).
Nanotechnology and Materials Science
In the field of nanotechnology and materials science, hexabromotriptycene derivatives play a significant role. Zhang et al. (2016) utilized hexaphenylbenzene-based triptycene monomers, derived from triiodotriptycene, to create organic microporous polymers with high gas absorption capabilities (Zhang et al., 2016). Additionally, Zhang et al. (2012) synthesized a 3D nanographene based on triptycene for in vitro and in vivo fluorescence imaging, demonstrating its potential in biomedical applications (Zhang et al., 2012).
Electronic and Semiconductor Research
For electronic and semiconductor research, hexabromotriptycene derivatives offer unique properties. Sheberla et al. (2014) discovered a two-dimensional metal-organic framework with hexaaminotriphenylene, showing high conductivity, a key attribute for electronic materials (Sheberla et al., 2014).
Catalysis and Chemical Reactions
In catalysis, hexabromotriptycene derivatives have been explored for their utility. Kisets and Gelman (2018) developed tripodal triphosphine ligands using tribromotriptycene, which showed promising results in palladium-catalyzed transfer hydrogenation reactions (Kisets & Gelman, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Bromine compounds, like 2,3,6,7,12,13-hexabromotriptycene, are commonly used as flame retardants .
Mode of Action
As a bromine compound, it may act as a flame retardant by releasing bromine atoms during combustion. These atoms can inhibit the chemical reactions that allow fires to continue burning .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . More research is needed to fully understand the biochemical implications of this compound.
Result of Action
As a bromine compound, it may have potential applications in electronic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its flame retardant properties may be more effective in environments with high temperatures and oxygen levels .
Properties
IUPAC Name |
4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRWLRSFZAHEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


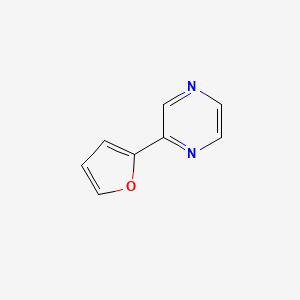
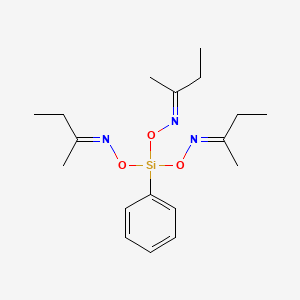





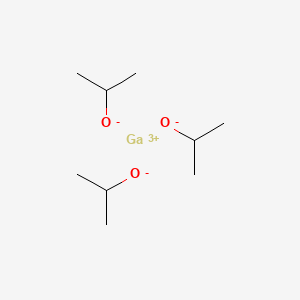
![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
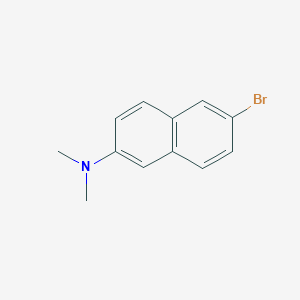
![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
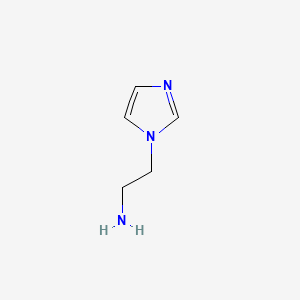
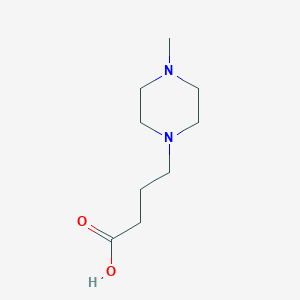
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
